molecular formula C5H12Cl2N4 B15304877 1-ethyl-4-hydrazinyl-1H-pyrazole dihydrochloride

1-ethyl-4-hydrazinyl-1H-pyrazole dihydrochloride

Cat. No.: B15304877
M. Wt: 199.08 g/mol
InChI Key: IPRRVHIFBOUJOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-ethyl-4-hydrazinyl-1H-pyrazole dihydrochloride typically involves the reaction of enaminones with hydrazines. One common method includes the use of iodine as a catalyst in the presence of dimethyl sulfoxide (DMSO) and Selectfluor. This reaction yields 1,4-disubstituted pyrazoles . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-ethyl-4-hydrazinyl-1H-pyrazole dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include ethanol as a solvent and mild heating to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted pyrazoles and hydrazine derivatives .

Scientific Research Applications

1-ethyl-4-hydrazinyl-1H-pyrazole dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-4-hydrazinyl-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinyl group is known to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This can result in various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation .

Properties

Molecular Formula

C5H12Cl2N4

Molecular Weight

199.08 g/mol

IUPAC Name

(1-ethylpyrazol-4-yl)hydrazine;dihydrochloride

InChI

InChI=1S/C5H10N4.2ClH/c1-2-9-4-5(8-6)3-7-9;;/h3-4,8H,2,6H2,1H3;2*1H

InChI Key

IPRRVHIFBOUJOS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NN.Cl.Cl

Origin of Product

United States

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